molecular formula C18H17ClN4O2S2 B6136247 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea

N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea

Cat. No. B6136247
M. Wt: 420.9 g/mol
InChI Key: ZLANGNNPVCMGNZ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are known for their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles usually involves the reaction of an amine with carbon disulfide, followed by cyclization . In some cases, the synthesis starts from a carboxylic acid, which is esterified and then subjected to hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The presence of the =N-C-S- moiety is thought to contribute to the low toxicity and high in vivo stability of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure and substituents. Generally, these compounds are stable and exhibit low toxicity .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles depends on their biological activity. For example, some 1,3,4-thiadiazoles have been found to inhibit the urease enzyme, which is essential for the survival of certain bacteria . Others have shown anti-Helicobacter pylori activity .

Safety and Hazards

While 1,3,4-thiadiazoles are generally considered to have low toxicity, the safety and hazards associated with a specific compound would depend on its structure and properties .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is ongoing interest in synthesizing new derivatives and evaluating their potential as therapeutic agents . Future research may also focus on improving the synthesis methods and exploring the mechanisms of action of these compounds .

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c1-25-15-8-6-14(7-9-15)20-17(24)21-18-23-22-16(27-18)11-26-10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLANGNNPVCMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

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